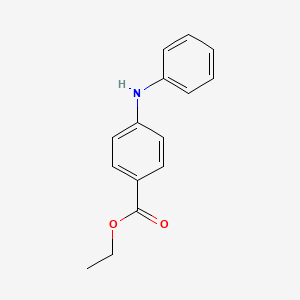

Ethyl 4-(phenylamino)benzoate

CAS No.: 64878-66-6

Cat. No.: VC6140568

Molecular Formula: C15H15NO2

Molecular Weight: 241.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64878-66-6 |

|---|---|

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.29 |

| IUPAC Name | ethyl 4-anilinobenzoate |

| Standard InChI | InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 |

| Standard InChI Key | OXXSAXCSHHARKT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate features a benzoate core substituted with a formamidine group linked to a methylphenylamine moiety. Its molecular formula, C₁₇H₁₈N₂O₂, corresponds to a molecular weight of 282.34 g/mol . The ethyl ester at the para position enhances solubility in organic matrices, while the conjugated system across the formamidine bridge facilitates UV absorption through π-π* electronic transitions .

IUPAC and Common Names

-

Systematic Name: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

-

CAS Registry: 57834-33-0

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step condensation process:

-

Formation of (4-Ethoxycarbonylphenyl)formamidine:

Ethyl 4-aminobenzoate reacts with triethyl orthoformate at 70–145°C, yielding the formamidine intermediate . -

Coupling with N-Methylaniline:

The intermediate undergoes nucleophilic substitution with N-methylaniline at 190°C, forming the final product as a light yellow semi-solid .

Industrial Manufacturing

Scaled production optimizes reaction conditions for yield (>90%) and purity. Continuous-flow reactors maintain precise temperature control, while solvent recovery systems minimize waste . The product is typically formulated as a 10–20% solution in polyols for ease of integration into PU systems .

Physicochemical Properties

Key Physical Parameters

| Property | Value |

|---|---|

| Boiling Point | 188°C (0.1 Torr) |

| Density | 1.05 g/cm³ |

| Solubility in Water | 34.7 mg/L at 20°C |

| pKa | 6.94 |

| LogP (Octanol-Water) | 4.46 |

| Vapor Pressure | 78 Pa at 25°C |

Data sourced from controlled laboratory measurements .

Stability and Reactivity

Applications in Polymer Science

Polyurethane Systems

As the primary application domain, UV-1 enhances the lightfastness of:

-

Microcellular Foams: Prevents yellowing in footwear soles by absorbing 95% of UV-B radiation .

-

Elastomers: Maintains tensile strength in automotive seals exposed to solar radiation .

-

Coatings: Used in artificial leather at 0.5–1.5% w/w to retain color vibrancy .

Comparative Performance

UV-1 outperforms benzophenone-3 in accelerated weathering tests (QUV Chamber, ASTM G154):

| UV Absorber | Yellowness Index (ΔYI) after 500 h |

|---|---|

| UV-1 | 2.3 |

| Benzophenone-3 | 4.7 |

| Benzotriazole | 3.9 |

Data adapted from industrial trials .

Biological and Environmental Considerations

Ecotoxicology

Innovations and Future Directions

Recent research explores hybrid stabilizers combining UV-1 with hindered amine light stabilizers (HALS) for synergistic effects. Preliminary results show a 40% reduction in photooxidation rates in PU adhesives compared to UV-1 alone . Additionally, nanoencapsulation techniques aim to improve dispersion in hydrophobic matrices while reducing leaching .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume